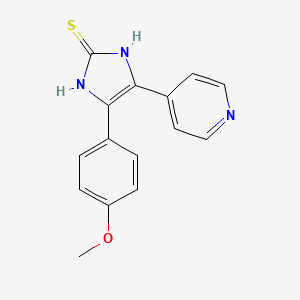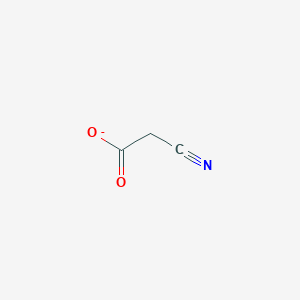![molecular formula C25H29N3O2S B8463752 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a complex organic compound known for its significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then oxidized using agents like potassium permanganate or hydrogen peroxide . The resulting compound is reacted with 1-bromo-4-chlorobutane to form an intermediate, which is further treated with 1-(benzo[b]thiophen-4-yl)piperazine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
科学研究应用
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one has several scientific research applications:
作用机制
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors . This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders .
相似化合物的比较
Similar Compounds
Brexpiprazole: Shares a similar structure and pharmacological profile.
Aripiprazole: Another compound with partial agonist activity at dopamine D2 receptors.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is unique due to its specific binding affinity and dual action on serotonin and dopamine receptors, which provides a balanced therapeutic effect with potentially fewer side effects compared to other similar compounds .
属性
分子式 |
C25H29N3O2S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O2S/c1-26-11-8-19-6-7-20(18-22(19)25(26)29)30-16-3-10-27-12-14-28(15-13-27)23-4-2-5-24-21(23)9-17-31-24/h2,4-7,9,17-18H,3,8,10-16H2,1H3 |
InChI 键 |
RDOLSJCBVSDISX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-(9H-Carbazole-3,6-diyl)bis[4-(piperidin-1-yl)butan-1-one]](/img/structure/B8463696.png)
![Pyrido[3,2-f][1,7]naphthyridin-6-amine](/img/structure/B8463706.png)







![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
